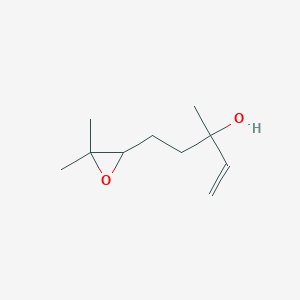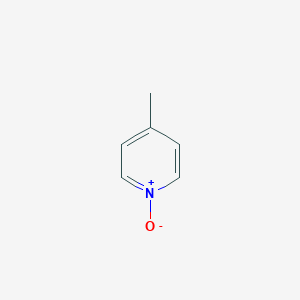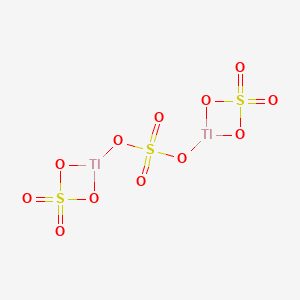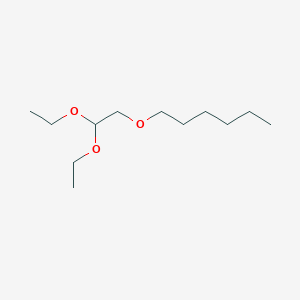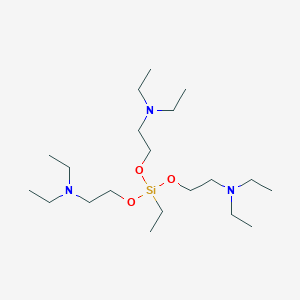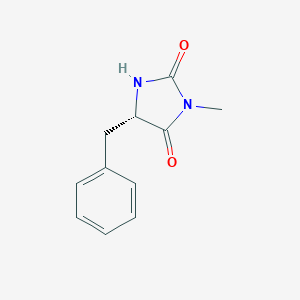
Dansyl-l-isoleucine
Vue d'ensemble
Description
Dansyl-L-isoleucine is a compound with the empirical formula C18H24N2O4S . It is a cyclohexylammonium salt and is used for research and development purposes .
Synthesis Analysis
The synthesis of Dansyl-l-isoleucine involves chemical derivatization where amino acids are covalently linked to a chemical that improves retention on reverse-phase columns . This process is part of a simple, rapid, and robust method for the analysis of amino acids by liquid chromatography-mass spectrometry (LC-MS) .Molecular Structure Analysis
The molecular structure of Dansyl-l-isoleucine consists of atoms of hydrogen, carbon, oxygen, and nitrogen . The molecular formula is C18H24N2O4S and it has a molecular weight of 364.459 Da .Chemical Reactions Analysis
Dansyl-l-isoleucine is involved in chemical reactions that are critical for the analysis of amino acids . The compound is used in the process of chemical derivatization, which is a strategy developed to circumvent the limitation of amino acids not retaining well on traditional reverse-phase columns .Physical And Chemical Properties Analysis
Dansyl-l-isoleucine is a solid substance . It has a molecular weight of 463.63 and its storage temperature is -20°C .Applications De Recherche Scientifique
Metabolomics and Proteomics
Dansyl-l-isoleucine, along with other isomeric amino acids like L-leucine and L-allo-isoleucine, are essential to many vital biological processes and are therefore of interest to the fields of metabolomics and proteomics . Their discrimination can be problematic due to their isomeric nature .
Collision-Induced Dissociation Tandem Mass Spectrometry
Dansyl-l-isoleucine can be used in the study of fragmentation of isomeric amino acids under collision-induced dissociation tandem mass spectrometry . This study demonstrates a systematic investigation of the fragmentations of L-leucine, L-isoleucine and L-allo-isoleucine in combination with a thorough theoretical rationalisation .
Amino Acid Analysis
Dansyl-l-isoleucine is used in the targeted quantification of amino acids in biological samples . This is a critical tool for studying metabolism .
Chemical Derivatization
Dansyl-l-isoleucine is used in chemical derivatization where amino acids are covalently linked to a chemical that improves retention on reverse-phase columns . This is one of the major challenges to the development of amino acid analysis methods by LC-MS .
Liquid Chromatography-Mass Spectrometry (LC-MS)
Dansyl-l-isoleucine is used in liquid chromatography-mass spectrometry (LC-MS) for the analysis of 20 proteinogenic amino acids in biological samples . This enables straightforward implementation on modern LC-MS instruments .
Biological Sample Preparation
Dansyl chloride is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 min . Free amines react with dansyl chloride, yielding dansylated reaction products, which are well-retained on reverse-phase columns .
Mécanisme D'action
Target of Action
The primary target of Dansyl-l-isoleucine is the amino acid isoleucine. Isoleucine is an essential branched-chain amino acid found in many proteins. It plays a crucial role in hemoglobin synthesis and the regulation of blood sugar and energy levels .
Mode of Action
Dansyl-l-isoleucine interacts with its target through a process known as dansylation. Dansylation is a chemical reaction where dansyl chloride reacts with free amines, such as the amino group in isoleucine, to form dansylated derivatives . This reaction is influenced by factors such as pH and temperature .
Biochemical Pathways
Dansyl-l-isoleucine is involved in the biochemical pathway of isoleucine metabolism. Isoleucine can be synthesized either from citramalate or threonine . The overall conversion of glutamate to arginine and polyamines is enhanced by increased utilization of ornithine for polyamine biosynthesis .
Pharmacokinetics
The dansylation reaction, which forms dansyl-l-isoleucine, is known to improve the retention of amino acids on reverse-phase columns, which could potentially enhance its bioavailability .
Result of Action
The dansylation of isoleucine results in the formation of Dansyl-l-isoleucine. This reaction enhances the chromatographic separation of dansyl amino acids, making it easier to study the amino acid composition of proteins . The acid hydrolysis of dansylated proteins shows that the release of the dansyl derivatives from the peptide chain is faster than that of free amino acids .
Action Environment
The action of Dansyl-l-isoleucine is influenced by environmental factors such as pH and temperature. The rate of the dansylation reaction, which forms Dansyl-l-isoleucine, is constant and low up to pH 9.5 and increases rapidly above this pH . The reaction is also temperature-dependent .
Safety and Hazards
Dansyl-l-isoleucine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided and personal protective equipment, including chemical impermeable gloves, should be worn . The compound should be stored in a well-ventilated place and kept away from sources of ignition .
Propriétés
IUPAC Name |
(2S,3S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-5-12(2)17(18(21)22)19-25(23,24)16-11-7-8-13-14(16)9-6-10-15(13)20(3)4/h6-12,17,19H,5H2,1-4H3,(H,21,22)/t12-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTOKQLVHXSRPR-SJCJKPOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424932 | |
| Record name | Dansyl-l-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dansyl-l-isoleucine | |
CAS RN |
1100-21-6 | |
| Record name | Dansyl-l-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was Dansyl-L-isoleucine used as an analyte in the study on capillary electrophoresis peak dispersion?
A1: Dansyl-L-isoleucine likely served as a suitable analyte in this study due to its fluorescent properties. The paper focuses on understanding how the initial analyte plug width affects peak broadening in capillary electrophoresis []. Fluorescent detection methods offer high sensitivity, allowing researchers to accurately measure and analyze even small analyte quantities, which is crucial when studying factors contributing to peak broadening.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-](/img/structure/B94512.png)

